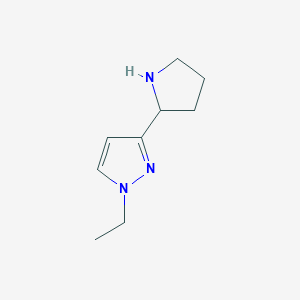

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRJWLQZSPPYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently used for pyrazole (B372694) derivatives to predict a variety of molecular properties with high accuracy. nih.govresearchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potentials)

The electronic properties of pyrazole derivatives are critical to understanding their reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. asrjetsjournal.org These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Prediction of Spectroscopic Parameters (NMR chemical shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data that can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict proton (¹H) and carbon-¹³C (¹³C) NMR chemical shifts. nih.govnih.gov These theoretical predictions are often compared with experimental spectra to assist in the assignment of signals to specific atoms within the molecule. mdpi.comualberta.ca The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H shifts in some cases. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT to simulate an infrared (IR) spectrum. mdpi.com These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). asrjetsjournal.org Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups. researchgate.net

Energetic Aspects of Tautomerism and Regioselectivity

DFT calculations are instrumental in studying the energetic favorability of different tautomers and regioisomers in pyrazole systems.

Tautomerism: Pyrazole rings can exist in different tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. researchgate.netmdpi.com DFT can be used to calculate the relative energies of these tautomers to determine which form is the most stable under specific conditions (e.g., in the gas phase or in a solvent). researchgate.netnih.gov

Regioselectivity: In the synthesis of asymmetrically substituted pyrazoles, the reaction can often yield more than one regioisomer. DFT calculations can model the reaction pathways and the energies of the transition states and products to predict or explain the observed regioselectivity of a reaction. conicet.gov.arnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility and dynamic behavior of molecules in a simulated environment, such as in a solvent or interacting with a biological target. nih.govnih.gov

Conformational Sampling in Solution

For flexible molecules, MD simulations are used to explore the range of conformations that the molecule can adopt in a solution. diva-portal.org By simulating the molecule's movement over a period of time (from nanoseconds to microseconds), a representative ensemble of low-energy conformations can be generated. This method provides insight into how the solvent affects the molecule's shape and flexibility, which is crucial for understanding its properties and behavior in a real-world environment. mdpi.com

Ligand-Target Interaction Dynamics (non-clinical focus)

While specific molecular dynamics (MD) simulation studies on 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole are not extensively documented, research on analogous pyrazole derivatives provides significant insights into their interaction dynamics with various protein targets. MD simulations, often extending over nanoseconds, are employed to explore the stability of ligand-protein complexes and to characterize the key interactions that govern binding affinity. nih.govnih.gov

For instance, MD simulations performed on pyrazole derivatives targeting kinases reveal that the stability of the complex is often maintained by a combination of hydrogen bonds and hydrophobic interactions within the receptor's active site. nih.govresearchgate.net The root mean square deviation (RMSD) of the protein backbone and the ligand are key metrics used to assess the stability of the system over the simulation time. nih.gov Stable RMSD values suggest that the ligand has found a favorable and stable binding pose within the target. ijirss.com

Key interactions observed in simulations of pyrazole analogs include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the binding pocket, such as those in the hinge region of kinases. nih.govnih.gov

Hydrophobic and π-π Interactions: The pyrazole ring and its substituents can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the target protein. nih.govresearchgate.net These interactions are fundamental for the affinity and orientation of the ligand. nih.gov

In a study on pyrazole-containing imide derivatives targeting Heat Shock Protein 90α (Hsp90α), MD simulations explored the most probable binding mode and stability of the ligand-protein complex. nih.govresearchgate.net Similarly, simulations of pyrazole derivatives with rearranged during transfection (RET) kinase showed consistent hydrophobic and hydrogen bond interactions, signifying a stable conformation within the active site. nih.govmdpi.com These studies collectively suggest that the pyrazole scaffold serves as a robust anchor for engaging with various protein targets, a principle that would likely extend to this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational techniques for designing new compounds and predicting their activity based on structural features. ijirss.comej-chem.org These methods are widely applied to pyrazole derivatives to understand the relationship between their chemical structure and biological or chemical properties. shd-pub.org.rsnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity. ej-chem.org For pyrazole analogs, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various targets. shd-pub.org.rsnih.gov

A typical 2D-QSAR study on pyrazole derivatives might involve calculating a wide range of molecular descriptors, such as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like molecular weight, lipophilicity (logP), and molar refractivity.

In one study on 1H-pyrazole-1-carbothioamide derivatives, a 2D-QSAR model indicated that adjacency and distance matrix descriptors were highly influential on the compound's activity. nih.gov Another study on pyrazole derivatives as acetylcholinesterase inhibitors developed a robust 2D-QSAR model highlighting the importance of molecular volume and the number of multiple bonds. shd-pub.org.rs

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective. mdpi.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity. shd-pub.org.rs For example, a CoMFA study on pyrazole derivatives might reveal that a bulky substituent is favored in one region of the molecule (indicated by a green contour), while an electron-withdrawing group is preferred in another (blue contour). shd-pub.org.rs

The table below summarizes common descriptors used in QSAR models for pyrazole analogs and their general influence on activity, as derived from various studies.

| Descriptor Type | Example Descriptor | General Implication for Activity |

| 2D Descriptors | ||

| Topological | Adjacency Distance Matrix | Influences overall molecular shape and connectivity, impacting binding. nih.gov |

| Constitutional | Molecular Volume | Steric bulk can be crucial for fitting into a binding pocket. shd-pub.org.rs |

| Electronic | Dipole Moment | Affects long-range interactions and solubility. researchgate.net |

| 3D-QSAR Fields | ||

| Steric (CoMFA) | Green/Yellow Contours | Indicates where bulky groups increase (green) or decrease (yellow) activity. shd-pub.org.rs |

| Electrostatic (CoMFA) | Blue/Red Contours | Shows where positive (blue) or negative (red) charges enhance activity. shd-pub.org.rs |

| Hydrophobic (CoMSIA) | White/Yellow Contours | Defines regions where hydrophobic character is favorable or unfavorable. nih.gov |

| H-Bond (CoMSIA) | Cyan/Purple Contours | Highlights areas where H-bond donors or acceptors are preferred. nih.gov |

These models are statistically validated using techniques like leave-one-out (LOO) cross-validation (q²) and external test sets (r²_pred) to ensure their robustness and predictive power. researchgate.net

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific target structure. mdpi.comnih.gov For pyrazole-containing ligands, pharmacophore models are generated based on the structures of highly active compounds or from ligand-protein complexes. nih.govtandfonline.com

A common pharmacophore for pyrazole derivatives targeting kinase enzymes often includes:

Hydrogen Bond Acceptor(s): Typically corresponding to the nitrogen atoms of the pyrazole ring. nih.gov

Hydrogen Bond Donor(s): Often associated with an NH group on the pyrazole or a substituent. nih.gov

Aromatic/Hydrophobic Region(s): Representing the pyrazole ring itself or other aromatic substituents that engage in hydrophobic interactions. tandfonline.com

For example, a pharmacophore model for pyrazolone-derived Janus kinase (JAK) inhibitors identified one hydrophobic center, one hydrogen-bond donor, and two hydrogen-bond acceptors as crucial features for binding. nih.gov The development of such models allows for the virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric requirements, thereby accelerating the discovery of new compounds with desired properties. tandfonline.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for investigating the mechanisms of chemical reactions. researchgate.netaip.org They allow for the characterization of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov

The synthesis of the pyrazole ring is a cornerstone of many chemical preparations. mdpi.comijpsjournal.com A common route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648). mdpi.comnih.gov DFT calculations can elucidate the energetics of this process.

Theoretical studies on pyrazole formation have examined the reaction between hydrazine and various precursors. researchgate.net The mechanism typically involves:

Initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons.

Subsequent intramolecular cyclization.

Dehydration to form the aromatic pyrazole ring.

Computational analysis of these steps involves locating the transition state (TS) for each elementary reaction. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis. nih.gov The energy of this TS relative to the reactants determines the activation energy barrier for the step.

For instance, computational studies on the formation of pyrazoles from alkynes and nitriles have identified key intermediates and calculated the high energy barrier for the final N-N reductive elimination step. nih.gov In other DFT studies on pyrazole ring formation, the barrier energies for different mechanistic pathways have been calculated and scrutinized using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to understand the electronic nature of the transition state. researchgate.net These analyses can reveal, for example, whether a particular bond is fully formed or broken in the TS and can explain the influence of substituents on the reaction rate. researchgate.net

The table below outlines a generalized synthetic step for pyrazole formation and the insights gained from computational analysis.

| Reaction Step | Computational Method | Key Findings from Transition State Analysis |

| Cyclocondensation | DFT (e.g., B3LYP functional) | Calculation of activation energy barriers for nucleophilic attack and cyclization. researchgate.net |

| Dehydration | DFT with solvent model | Determination of the energetic favorability of water elimination to form the aromatic ring. nih.gov |

| N-N Bond Coupling | DFT (e.g., M06 functional) | Analysis of the high energy barrier for reductive elimination from a metal-complex intermediate in certain catalytic cycles. nih.gov |

These computational investigations provide a detailed, step-by-step understanding of the reaction landscape, guiding the optimization of reaction conditions for the synthesis of specific pyrazole derivatives like this compound. researchgate.netacs.org

Chemical Reactivity and Transformations

Derivatization Strategies for Structural Modification

The structure of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole offers two primary sites for modification: the pyrrolidine (B122466) nitrogen and the pyrazole (B372694) ring. These sites allow for a range of derivatization strategies to systematically alter the compound's physicochemical properties.

The secondary amine within the pyrrolidine ring is a key handle for introducing a wide array of functional groups. This nitrogen atom readily undergoes reactions typical of secondary amines, allowing for the synthesis of a diverse library of derivatives.

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to introduce carbonyl-containing moieties.

Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This introduces further hydrocarbon frameworks to the molecule.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can significantly alter the electronic properties and steric bulk around the pyrrolidine ring.

Reductive Amination: The nitrogen can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent, leading to the formation of N-substituted derivatives with more complex side chains.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying polarity, lipophilicity, and hydrogen bonding capacity.

The pyrazole ring in this compound is an electron-rich aromatic system. Its reactivity towards electrophilic substitution is influenced by the existing substituents: the ethyl group at the N1 position and the pyrrolidin-2-yl group at the C3 position.

Electrophilic Aromatic Substitution: The N-ethyl group and the C-linked pyrrolidine ring are both electron-donating, which activates the pyrazole ring towards electrophilic attack. The substitution pattern is directed primarily to the C4 position, which is the most electron-rich and sterically accessible site. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) at the C4 position can be achieved using standard nitrating agents.

Halogenation: Bromination or chlorination typically occurs selectively at the C4 position.

Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C4 position, although it may require careful optimization of reaction conditions to avoid side reactions.

Metalation: The pyrazole ring can undergo deprotonation at the C5 position upon treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium). This generates a potent nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. The directing effect of the N1-ethyl group and the potential for coordination with the pyrrolidine moiety can influence the regioselectivity of this process.

Stability Studies under Various Conditions

The stability of this compound is a critical parameter for its handling, storage, and application. Studies under different chemical environments provide insight into its degradation pathways.

| Condition | Stability Profile | Potential Degradation Pathways |

| Acidic | Generally stable in dilute, non-oxidizing acids. Protonation occurs at the pyrrolidine nitrogen and the pyrazole ring nitrogens. | In strong, concentrated acids and at elevated temperatures, decomposition or ring-opening of the pyrrolidine moiety may occur. |

| Basic | Stable under most basic conditions. | Strong bases at high temperatures could potentially lead to side reactions, although the core heterocyclic systems are robust. |

| Oxidative | Susceptible to oxidation, particularly at the pyrrolidine ring. | Strong oxidizing agents can lead to the formation of various oxidized species, including potential cleavage of the pyrrolidine ring. The pyrazole ring is relatively resistant to oxidation. |

| Reductive | The pyrazole ring is generally resistant to catalytic hydrogenation under standard conditions. | The pyrrolidine ring is already saturated and thus unreactive towards further reduction. Specific functional groups introduced via derivatization would exhibit their own reductive stability. |

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are less extensively documented in publicly available literature. However, based on the general behavior of pyrazole and pyrrolidine systems, some predictions can be made.

Photochemical Reactivity: Aromatic systems like pyrazole can undergo various photochemical reactions upon UV irradiation, including electrocyclization or rearrangement. The specific pathways for this compound are not well-characterized.

Electrochemical Reactivity: The nitrogen atoms in both rings can participate in electrochemical processes. The pyrrolidine nitrogen can be oxidized electrochemically. The pyrazole ring can also undergo both oxidation and reduction, depending on the applied potential and the nature of any substituents.

Coordination Chemistry with Metal Centers

The presence of multiple nitrogen atoms makes this compound an interesting ligand for coordination with metal centers. The pyrrolidine nitrogen and the N2 atom of the pyrazole ring can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

Mechanistic Biological Investigations Non Clinical Focus

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

The inhibitory potential of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole against a range of enzymes has been a subject of detailed biochemical investigation. These in vitro assays are fundamental in characterizing the compound's mechanism of action at a molecular level.

Specific Enzyme Targets (e.g., Kinases, Hydrolases, Reductases)

Research has identified that this compound and its derivatives exhibit inhibitory activity against specific enzyme targets. Notably, studies have focused on its effects on Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. While detailed kinetic data for the parent compound is not extensively published, analogues have been synthesized and evaluated, showing varying degrees of potency. For instance, certain pyrazole-pyrrolidine derivatives have demonstrated significant, stereoselective inhibition of DPP-4.

Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

The mechanism by which this compound and its related analogues inhibit their target enzymes has been explored. For DPP-4, the inhibition is often characterized as competitive. This mode of inhibition implies that the compound binds to the active site of the enzyme, thereby preventing the natural substrate from binding and being processed. The binding is typically reversible and dependent on the concentration of the inhibitor. The pyrrolidine (B122466) moiety is often crucial for this interaction, mimicking the substrate to effectively block the enzyme's active site.

Receptor Binding Assays (In Vitro)

In vitro receptor binding assays have been employed to understand the interaction of this compound with various receptors, providing insights into its potential pharmacological effects.

Ligand-Receptor Interaction Characterization

While specific binding data for this compound across a wide panel of receptors is not extensively documented in publicly available literature, the chemical scaffold is of interest in medicinal chemistry for its potential to interact with various receptor types. The pyrazole (B372694) ring, combined with the pyrrolidine substituent, creates a three-dimensional structure that can be optimized for affinity and selectivity towards specific G-protein coupled receptors (GPCRs) or ion channels. Further screening is necessary to fully characterize its receptor binding profile.

Allosteric Modulation Studies

There is currently a lack of specific published studies focusing on the allosteric modulation properties of this compound. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. The potential for this compound to act as an allosteric modulator remains an area for future investigation.

Cellular Target Engagement Studies (In Vitro Cellular Assays)

To confirm that the biochemical activity observed in cell-free assays translates to a cellular context, in vitro cellular target engagement studies are crucial. These assays measure the interaction of the compound with its intended target within a living cell.

For compounds like this compound targeting enzymes such as DPP-4, cellular assays would typically involve treating cells that express the target enzyme with the compound. The activity of the enzyme within the cell lysate or in intact cells is then measured. Successful target engagement is demonstrated by a dose-dependent reduction in enzyme activity in the cellular environment. While the principle is well-established, specific data sets for this compound's cellular target engagement are not widely available in peer-reviewed literature, representing a gap in the current understanding of its cellular pharmacology.

Investigation of Specific Protein-Protein or Protein-DNA Interactions

No studies have been identified that investigate the specific interactions of this compound with proteins or DNA. Research on the broader class of pyrazole derivatives indicates that some compounds can interact with various protein targets, but these findings are not specific to the compound .

Modulation of Cellular Pathways at a Mechanistic Level

While various pyrazole-containing compounds have been shown to modulate cellular pathways, including those involved in cell cycle progression and apoptosis, no such mechanistic studies have been published for this compound. nih.govnih.govnih.govnih.govmdpi.com General findings on other pyrazole derivatives suggest that they can induce apoptosis through mechanisms such as the generation of reactive oxygen species and activation of caspases. nih.gov Some have also been observed to cause cell cycle arrest at different phases. nih.govnih.gov However, these activities have not been specifically demonstrated for this compound.

Exploration of Structure-Activity Relationships (SAR) for Mechanistic Insights

Detailed structure-activity relationship (SAR) studies focusing on providing mechanistic insights for this compound are not available in the current body of scientific literature.

Systematic Substitution Effects on Binding Affinity and Mechanistic Activity

There are no published reports detailing the systematic effects of chemical substitutions on the pyrazole or pyrrolidine rings of this compound concerning its binding affinity to any biological target or its mechanistic activity. SAR studies on other pyrazole series have highlighted the importance of specific substituents for their biological effects, but these cannot be directly extrapolated to the requested compound. nih.govnih.govrsc.org

Role of Stereochemistry in Biological Recognition

The role of stereochemistry in the biological recognition of this compound has not been explored in any published research. The pyrrolidin-2-yl moiety contains a chiral center, implying the existence of different stereoisomers. However, no studies have been found that compare the biological activities of these individual isomers to understand the stereochemical requirements for any potential biological interactions. The importance of stereochemistry for biological activity has been demonstrated for other chiral compounds. mdpi.com

Analytical Methodologies for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole. Its versatility is enhanced by the availability of various detectors that can be coupled with the system. For pyrazole (B372694) derivatives, HPLC methods are widely developed and can be adapted for the target compound. nih.govnih.govresearchgate.netmdpi.com The purity of final compounds is often analyzed using analytical HPLC. acs.org

UV-Vis and Photodiode Array (PDA) Detection: Due to the presence of the pyrazole ring, this compound is expected to possess a chromophore that absorbs ultraviolet (UV) light. This makes UV-Visible (UV-Vis) spectroscopy a straightforward detection method. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the analyte as it elutes, which aids in peak identification and purity assessment.

Evaporative Light Scattering Detection (ELSD): For analytes that lack a strong chromophore, or when universal detection is desired, an Evaporative Light Scattering Detector (ELSD) can be employed. The response from an ELSD is dependent on the mass of the analyte rather than its optical properties, making it a valuable tool for quantifying impurities that may not be structurally related to the main compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.govnih.govresearchgate.net This technique allows for the direct determination of the molecular weight of the eluting compounds, which is invaluable for confirming the identity of this compound and for characterizing any impurities or degradation products.

A typical HPLC method for a pyrazole derivative would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Interactive Data Table: Illustrative HPLC Parameters for Pyrazole Derivative Analysis

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonation for better peak shape and MS ionization. Acetonitrile is a common organic modifier. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution is suitable for separating compounds with a range of polarities, including potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 5 µL | A typical volume for analytical injections. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |

| Detection | PDA: 210-400 nmMS (ESI+): m/z scan | PDA allows for monitoring at multiple wavelengths. Positive Electrospray Ionization (ESI+) is suitable for nitrogen-containing compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of the pyrrolidine (B122466) ring and potential for hydrogen bonding, GC-MS analysis can be made feasible through derivatization.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. For compounds containing amine groups, such as the pyrrolidine moiety in the target compound, common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process masks the polar functional groups, thereby increasing the compound's volatility and improving its chromatographic behavior on a GC column. The analysis of pyrrolidine derivatives by GC-MS has been reported. researchgate.net Headspace GC can be a suitable technique for analyzing volatile compounds in various samples. shimadzu.com

The subsequent mass spectrometry detection provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for unambiguous identification.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Setting | Rationale |

| Derivatization | N-trifluoroacetylation | Masks the secondary amine in the pyrrolidine ring, increasing volatility. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | A temperature program to separate the derivative from other components. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Scan Range | m/z 50-500 | A typical mass range to capture the molecular ion and key fragments of the derivative. |

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

The presence of a chiral center in the pyrrolidine ring of this compound means that it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological properties, the ability to separate and quantify them is of paramount importance. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.

Chiral HPLC: Chiral High-Performance Liquid Chromatography is a widely used technique for the separation of enantiomers. mz-at.de This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including pyrazole derivatives. nih.govacs.orgnih.gov Both normal-phase and reversed-phase modes can be employed, with the choice of mobile phase significantly influencing the separation. chromatographyonline.com

Chiral GC: For volatile chiral compounds or those that can be derivatized to become volatile, Chiral Gas Chromatography offers high resolution and sensitivity. Similar to chiral HPLC, this technique uses a column with a chiral stationary phase to effect the separation of enantiomers.

The development of a chiral separation method often involves screening a variety of chiral columns and mobile phases to achieve baseline resolution of the enantiomers. Once a suitable method is established, it can be used to accurately determine the enantiomeric ratio and, consequently, the enantiomeric excess of a sample of this compound.

Interactive Data Table: Exemplary Chiral HPLC Parameters for Pyrazole Enantiomer Separation

| Parameter | Setting | Rationale |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel | A versatile chiral stationary phase known for its broad applicability. chromatographyonline.com |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common normal-phase mobile phase for chiral separations. The alcohol modifier is crucial for enantioselectivity. |

| Flow Rate | 0.8 mL/min | A typical flow rate for chiral HPLC. |

| Column Temp. | 25 °C | Temperature can affect enantioselectivity and should be controlled. |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic and heterocyclic compounds. |

Future Research and Translational Perspectives for this compound

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. nih.govias.ac.in The specific molecule, this compound, represents a promising, yet underexplored, chemical entity. Its unique combination of a substituted pyrazole ring and a pyrrolidine moiety offers significant potential for the development of novel chemical tools and therapeutic leads. This article outlines future non-clinical research directions aimed at unlocking the full potential of this compound.

Q & A

Q. What are the established synthetic strategies for preparing 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole and its derivatives in academic research?

A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions is a robust method for synthesizing functionalized 1H-pyrazole derivatives. This approach offers high versatility due to readily available starting materials and avoids harsh purification steps .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Single-crystal X-ray diffraction using the SHELXL program is the gold standard for resolving tautomeric forms and verifying molecular geometry. For example, dual tautomers of pyrazole derivatives (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole) were confirmed via triclinic crystal system analysis (space group P1) .

Advanced Research Questions

Q. How can researchers address tautomerism challenges in crystallographic studies of pyrazole derivatives like this compound?

Co-crystallization of tautomers in a 1:1 ratio within the same crystal lattice (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole) allows direct comparison of bond lengths and angles. High-resolution data (e.g., a = 10.3961 Å, b = 10.8565 Å) combined with SHELXL refinement can resolve positional ambiguities .

Q. What computational approaches are recommended to evaluate the pharmacological potential of this compound derivatives?

The Glide XP docking protocol incorporates hydrophobic enclosure models and hydrogen-bond scoring to predict binding affinities. For instance, charged-charged hydrogen bonds and lipophilic interactions in enclosed environments improve ligand-receptor stability, as validated by RMSDs ≤1.73 kcal/mol in binding affinity studies .

Q. How should discrepancies in reaction yields be analyzed when employing different multicomponent synthesis protocols for pyrazole derivatives?

Systematic variation of reaction parameters (e.g., solvent polarity, temperature) and comparative kinetic profiling can identify bottlenecks. For example, the neutral conditions in four-component reactions (yielding >80% functionalized pyrazoles) may outperform acid-catalyzed routes prone to side reactions .

Q. What strategies optimize the bioactivity of this compound derivatives through substituent engineering?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or π-conjugated styryl moieties enhances pharmacological activity. Docking studies suggest that substituents like 4-chlorophenyl improve hydrophobic interactions, while hydroxyl groups enable hydrogen bonding with target proteins (e.g., sodium-glucose transporters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.